Product packaging for abyssinone-VI-4-O-methyl ether(Cat. No.:)

abyssinone-VI-4-O-methyl ether

Cat. No.: B10846168
M. Wt: 406.5 g/mol
InChI Key: AHQPCANDOCWXDN-MDWZMJQESA-N
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Description

Contextualization within Prenylated Flavonoid Chemistry

Abyssinone-VI-4-O-methyl ether is classified as a prenylated flavonoid, a subclass of flavonoids characterized by the presence of one or more isoprenoid side chains. Flavonoids themselves are a large family of polyphenolic compounds ubiquitously found in plants, forming a core component of the human diet. The addition of prenyl groups to the flavonoid skeleton, a biochemical process of attaching five-carbon isoprene units, significantly alters the parent molecule's physicochemical properties. rsc.org This structural modification often leads to an increase in lipophilicity, which can enhance the compound's interaction with biological membranes and intracellular targets, thereby augmenting its bioactivity. uni-halle.de

The prenylation of the flavonoid core in this compound is a key determinant of its chemical behavior and biological function. This structural feature places it within a specialized group of natural products that are of particular interest to medicinal chemists for their potential to be developed into new therapeutic agents.

PropertyData
IUPAC Name (2S)-5,7-dihydroxy-2-[4-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Molecular Formula C26H30O5
Molecular Weight 422.5 g/mol
Synonym 4-Methylabyssinone V
Chemical Class Prenylated Flavanone (B1672756)

Significance as a Bioactive Natural Product from the Erythrina Genus

The primary natural sources of this compound are plants belonging to the Erythrina genus, a group of flowering plants in the legume family, Fabaceae. scispace.com Species of this genus are distributed throughout tropical and subtropical regions and have a long history of use in traditional medicine. scispace.com Phytochemical investigations of various Erythrina species have led to the isolation and characterization of a diverse array of secondary metabolites, with flavonoids and alkaloids being particularly prominent. uni-halle.de

The isolation of this compound from species such as Erythrina droogmansiana and Erythrina schliebenii underscores the chemotaxonomic significance of this compound within the genus. scispace.comnih.gov Its presence in these plants, coupled with its demonstrated biological activities, highlights the potential of the Erythrina genus as a valuable source of novel, bioactive compounds for drug discovery and development.

Plant SourcePart of Plant
Erythrina droogmansianaRoot Bark
Erythrina schliebeniiNot specified in available results
Erythrina addisoniaeStem Bark

Detailed Research Findings on Bioactivity

Scientific investigations into the biological effects of this compound have revealed a range of activities, with a primary focus on its potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against a panel of human cancer cell lines, including prostate (DU145 and PC3), liver (HepG2), and breast (MCF-7 and MDA-MB-231) cancer cells. nih.govresearchgate.net

Further mechanistic studies have elucidated that the cytotoxic action of this compound in breast cancer cells is mediated through the induction of apoptosis, or programmed cell death. uj.ac.za This process is accompanied by the suppression of cancer cell invasion, a critical step in metastasis. uj.ac.za Research has also pointed to its anti-inflammatory properties and its ability to exert both estrogenic and antiestrogenic effects, suggesting a complex pharmacological profile that warrants further investigation. scispace.comresearchgate.net In animal models, this compound has been shown to inhibit mammary gland hyperplasia, providing in vivo evidence of its potential antitumor properties. nih.govconsensus.app

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O4 B10846168 abyssinone-VI-4-O-methyl ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-[4-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C26H30O4/c1-17(2)6-9-20-14-19(15-21(26(20)30-5)10-7-18(3)4)8-13-24(28)23-12-11-22(27)16-25(23)29/h6-8,11-16,27,29H,9-10H2,1-5H3/b13-8+

InChI Key

AHQPCANDOCWXDN-MDWZMJQESA-N

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)/C=C/C(=O)C2=C(C=C(C=C2)O)O)C

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C=CC(=O)C2=C(C=C(C=C2)O)O)C

Origin of Product

United States

Isolation and Characterization Methodologies of Abyssinone Vi 4 O Methyl Ether

Plant Source Identification and Collection for Abyssinone-VI-4-O-Methyl Ether

The journey to obtaining pure this compound begins with the identification and collection of its natural plant sources.

Erythrina mildbraedii as a Primary Source

Scientific research has identified Erythrina mildbraedii as a primary source of this compound. nih.govacs.org Specifically, this compound has been isolated from the root bark of this plant species. nih.govacs.orgresearchgate.net The process often involves bioassay-guided fractionation, a method where extracts are systematically separated and tested for biological activity to pinpoint the active constituents. nih.govacs.orgresearchgate.net In one such study, an ethyl acetate-soluble extract of the root bark of Erythrina mildbraedii yielded this compound alongside several other known and new isoprenylated flavonoids. nih.govacs.org

Other Erythrina Species as Potential Sources for Abyssinone Analogues

The genus Erythrina is a rich reservoir of flavonoids, with over 420 such compounds reported. researchgate.netnih.gov This diversity suggests that other species within this genus could be potential sources for abyssinone analogues. For instance, abyssinone V-4'-methyl ether, a closely related compound, has been isolated from the stem bark of Erythrina droogmansiana and Erythrina lysistemon. nih.govmdpi.com Research on various Erythrina species, including E. crista-galli, E. fusca, and E. abyssinica, has consistently revealed a wealth of flavonoids, indicating the potential for discovering new abyssinone derivatives or alternative sources for known ones. researchgate.netmdpi.comrsc.org The extensive distribution of this genus across tropical and subtropical regions further enhances the possibility of identifying new sources. nih.govscispace.com

Extraction Protocols for this compound

Once the plant material is collected, the next critical step is the extraction of the desired chemical compounds.

Solvent-Based Extraction Techniques

Solvent-based extraction is a fundamental technique for isolating flavonoids from Erythrina species. nih.gov The choice of solvent is crucial and is typically guided by the polarity of the target compounds. researchgate.netmdpi.com For this compound and its analogues, moderately polar solvents like ethyl acetate (B1210297) have proven effective. nih.govacs.orgresearchgate.netmdpi.com

The general process often begins with maceration of the ground plant material (e.g., root bark or stem bark) in a solvent like methanol. researchgate.netmdpi.com This initial extract is then partitioned with solvents of varying polarities, such as n-hexane and ethyl acetate. nih.govmdpi.com The ethyl acetate fraction, which typically contains the flavonoids, is then concentrated for further purification. researchgate.netnih.govmdpi.com This solvent is favored because it efficiently extracts polyphenolic compounds, including flavanones and chalcones. researchgate.net

Plant SourcePart UsedInitial Extraction SolventPartitioning Solvent
Erythrina mildbraediiRoot BarkNot specified in abstractEthyl Acetate
Erythrina crista-galliTwigsMethanoln-hexane, Ethyl Acetate
Erythrina fuscaStem BarkMethanolVarious organic solvents
Erythrina droogmansianaRoot BarkNot specified in abstractEthyl Acetate

Advanced Chromatographic Purification of this compound

Following extraction, the crude extract contains a mixture of various compounds. Advanced chromatographic techniques are essential to isolate this compound in its pure form.

Silica (B1680970) Gel Column Chromatography for Fractionation

Silica gel column chromatography is a cornerstone of the purification process for flavonoids from Erythrina extracts. nih.govnih.govmdpi.com This technique separates compounds based on their differential adsorption to the silica gel stationary phase and their solubility in the mobile phase (the eluting solvent). teledynelabs.com

The concentrated ethyl acetate extract is typically loaded onto a silica gel column. nih.govmdpi.com A gradient elution system is then employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and sometimes methanol. nih.govmdpi.com Fractions are collected sequentially and monitored by techniques like Thin Layer Chromatography (TLC). nih.govmdpi.com Fractions with similar TLC profiles are combined, and the process may be repeated to achieve higher purity. mdpi.com This methodical fractionation allows for the isolation of individual compounds, including this compound. nih.govacs.org

Chromatographic TechniqueStationary PhaseEluent System (Example)Purpose
Column ChromatographySilica Geln-hexane:ethyl acetate gradientFractionation of crude extract
Vacuum Liquid ChromatographySilica Geln-hexane:ethyl acetate:methanol gradientInitial separation of extract
Thin Layer Chromatography (TLC)Silica GelVariesMonitoring fraction composition

Thin-Layer Chromatography (TLC) for Profile Assessment

Thin-layer chromatography (TLC) is a fundamental technique used in the initial stages of isolating this compound. It is employed to monitor the progress of extraction and fractionation, allowing for the assessment of the purity of isolated compounds. scispace.comnih.govuonbi.ac.ke In the isolation process from plant extracts, such as from Erythrina droogmansiana or Erythrina abyssinica, TLC is used to create a profile of the fractions obtained from column chromatography. scispace.comnih.govacademicjournals.org

Fractions are often monitored using a developing solvent system, such as a mixture of n-hexane and ethyl acetate (for example, in a 6:4 ratio), to separate the components on the TLC plate. academicjournals.org The separated spots, corresponding to different compounds, are then visualized, often under UV light, to determine which fractions contain the desired compound and to guide further purification steps. scispace.comnih.gov

Comprehensive Spectroscopic Elucidation of this compound Structure

Following isolation and purification, a suite of spectroscopic methods is employed to definitively determine the structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the atoms within the molecule. scispace.comnih.govresearchgate.net

In the ¹H NMR spectrum of this compound, characteristic signals confirm the presence of a flavanone (B1672756) skeleton. For instance, a signal around δ 5.27 ppm is attributed to the H-2 proton, while signals around δ 2.68 ppm and δ 3.06 ppm correspond to the H-3 protons of the C-ring of the flavanone structure. scispace.comnih.gov

The ¹³C NMR spectrum further supports the flavanone structure with signals at approximately δ 79.3 ppm and δ 42.5 ppm, which are indicative of the C-2 and C-3 carbons, respectively. scispace.comnih.gov The complete ¹H and ¹³C NMR data are compared with published values to confirm the identity of the compound. scispace.comnih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position δC (ppm) δH (ppm, mult., J in Hz)
2 79.3 5.27 (br)
3 42.5 2.68 (dd, J = 2.8, 17.2), 3.06 (dd, J = 13.2, 17.2)
4 196.6
5 163.7
6 96.2 5.91 (s)
7 166.8
8 95.1
9 163.7
10 102.7
1' 130.5
2' 110.1 6.48 (s)
3' 131.0
4' 158.4
5' 131.0
6' 110.1 6.48 (s)
4'-OCH₃ 60.5 3.73 (s)
1'' 21.6 3.25 (d, J = 7.2)
2'' 122.1 5.18 (t, J = 7.2)
3'' 132.8
4'' 17.8 1.75 (s)
5'' 25.8 1.64 (s)
1''' 21.6 3.25 (d, J = 7.2)
2''' 122.1 5.18 (t, J = 7.2)
3''' 132.8
4''' 17.8 1.75 (s)

Note: Data compiled from various sources. scispace.comnih.govacademicjournals.org Slight variations in chemical shifts may occur depending on the solvent and instrument used.

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are critical for determining the molecular weight and confirming the molecular formula of this compound. scispace.comnih.govresearchgate.net The compound typically exhibits a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 422. scispace.comnih.gov HRMS provides a more precise mass measurement, with a reported value of 422.2094, which corresponds to the molecular formula C₂₆H₃₀O₅. scispace.comnih.gov This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Mass Spectrometry Data for this compound

Technique Ion/Fragment m/z Reference
MS [M]⁺ 422 scispace.comnih.gov
HRMS [M]⁺ 422.2094 scispace.comnih.gov

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. academicjournals.org The IR spectrum displays characteristic absorption bands that correspond to specific bond vibrations.

Key absorptions observed in the IR spectrum of a related compound, abyssinone-V, which shares a similar core structure, include:

A broad absorption around 3800 cm⁻¹, indicative of chelated hydroxyl (-OH) groups. academicjournals.org

A strong peak near 1700 cm⁻¹, corresponding to a conjugated carbonyl (C=O) group. academicjournals.org

Medium peaks around 1650 and 1610 cm⁻¹, which are characteristic of carbon-carbon double bond (C=C) stretching in alkenes and the aromatic ring, respectively. academicjournals.org

A C-O stretching peak around 950 cm⁻¹. academicjournals.org

These absorptions are consistent with the flavanone structure containing hydroxyl, carbonyl, and ether functionalities, as well as aromatic and prenyl groups.

Table 3: Characteristic IR Absorptions for a Similar Flavanone Core

Wavenumber (cm⁻¹) Functional Group Vibration Reference
~3800 Hydroxyl (-OH) Stretching (chelated) academicjournals.org
~1700 Carbonyl (C=O) Stretching (conjugated) academicjournals.org
~1650, ~1610 Alkene/Aromatic (C=C) Stretching academicjournals.org

Elemental analysis is another technique used to confirm the elemental composition of this compound. scispace.comnih.govresearchgate.net This method determines the percentage of carbon, hydrogen, and oxygen in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula, C₂₆H₃₀O₅. A close correlation between the experimental and calculated values provides strong evidence for the correctness of the assigned molecular formula.

Table 4: Elemental Composition of this compound

Element Theoretical Percentage (%)
Carbon (C) 73.91
Hydrogen (H) 7.16

Note: Theoretical percentages are calculated based on the molecular formula C₂₆H₃₀O₅.

Synthetic Strategies and Chemical Derivatization of Abyssinone Vi 4 O Methyl Ether

Total Synthesis Approaches for Abyssinone-VI-4-O-Methyl Ether

A significant achievement in the synthesis of this class of compounds was a facile total synthesis of (±)-abyssinone-VI-4-O-methyl ether. researchgate.netsioc-journal.cnsioc-journal.cn This approach highlights the strategic use of regioselective reactions to construct the complex molecular architecture of the target compound.

Regioselective Cyclization and Geranylation Methods

The synthesis of this compound relies on key strategic steps, including regioselective prenylation and cyclization. researchgate.netresearchgate.net A notable method involves the regioselective prenylation of 4-hydroxybenzaldehyde (B117250) to introduce the characteristic 3-methylbut-2-enyl groups at specific positions on the aromatic ring. researchgate.netsioc-journal.cnsioc-journal.cn The subsequent cyclization of a chalcone (B49325) intermediate is a crucial step in forming the flavanone (B1672756) core. researchgate.net While the provided literature emphasizes prenylation for the synthesis of the key benzaldehyde (B42025) intermediate, related syntheses of similar flavonoids have utilized regioselective cyclization of geranylated chalcones, indicating a potential alternative strategy. researchgate.net

Utilization of Key Synthetic Intermediates (e.g., 4-hydroxy-3,5-di-(3-methylbut-2-enyl)benzaldehyde)

A pivotal intermediate in the total synthesis of this compound is 4-hydroxy-3,5-di-(3-methylbut-2-enyl)benzaldehyde. researchgate.netsioc-journal.cnsioc-journal.cn The synthesis of this key intermediate was achieved through the regioselective prenylation of 4-hydroxybenzaldehyde. researchgate.netsioc-journal.cnsioc-journal.cn This aldehyde then undergoes condensation with an appropriate acetophenone (B1666503) to form a chalcone, which is subsequently cyclized to yield the flavanone structure of this compound. researchgate.netresearchgate.net The structures of the synthesized compounds, including the final product and intermediates, were confirmed using spectroscopic techniques such as IR, ¹H NMR, MS, and HRMS. sioc-journal.cnsioc-journal.cn

Chemical Modification and Analogue Generation of this compound Scaffolds

To explore the structure-activity relationships of abyssinone-type flavonoids, various chemical modifications have been investigated on related scaffolds. These modifications aim to alter the physicochemical properties and biological activities of the parent compounds.

Methylation Reactions

Methylation of hydroxyl groups is a common strategy to modify the properties of flavonoids. In studies on the related compound abyssinone II, methylation of the 4'-hydroxyl group led to a significant increase in its aromatase inhibitory activity. acs.orgresearchgate.netbiocrick.com Further methylation of the 7-hydroxyl group also contributed to a smaller increase in activity. acs.orgresearchgate.netbiocrick.com This suggests that selective methylation can be a valuable tool for enhancing the biological effects of abyssinone scaffolds.

Hydrogenation Reactions for Structural Saturation

Hydrogenation is employed to saturate the double bonds within the prenyl side chains of the abyssinone scaffold. For instance, the hydrogenation of abyssinone V-4'-methyl ether was successfully carried out using hydrogen gas in the presence of a 5% palladium on carbon catalyst, yielding the tetrahydro-abyssinone V-4'-methyl ether derivative in high yield (99%). uonbi.ac.ke This reaction demonstrates a straightforward method for modifying the lipophilicity and conformational flexibility of the side chains.

Acetylation and Other Esterification Reactions

Acetylation of the hydroxyl groups on the abyssinone scaffold offers another route for derivatization. In the case of abyssinone V-4'-methyl ether, reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) resulted in a mixture of a monoacetate (7-acetyl-abyssinone V-4'-methyl ether) and a diacetate (5,7-diacetyl-abyssinone V-4'-methyl ether). uonbi.ac.ke Interestingly, under reflux conditions, acetylation of abyssinone V-4'-methyl ether led to the opening of the C ring, forming a chalcone derivative. academicjournals.org

Oxime Formation

The chemical derivatization of this compound at the C4-carbonyl position can be achieved through the formation of an oxime. This reaction involves the condensation of the ketone functional group with hydroxylamine (B1172632) or its derivatives. While a specific protocol for the oxime formation of this compound is not extensively documented in the literature, a general and plausible synthetic route can be inferred from established methods for the oximation of other flavanones and ketones.

The reaction typically proceeds by treating the parent flavanone with hydroxylamine hydrochloride in the presence of a base. The base, such as potassium hydroxide (B78521) or pyridine, is necessary to neutralize the hydrochloride and generate free hydroxylamine, which then acts as the nucleophile. The reaction mixture is usually heated under reflux to drive the condensation to completion. The general structure of an oxime is characterized by the formula RR'C=N-OH, where R and R' are organic side-chains. smolecule.com In the case of this compound, this would result in the formation of this compound oxime.

It is noteworthy that the reaction can sometimes yield a mixture of (E) and (Z) geometric isomers, depending on the steric and electronic environment around the carbonyl group. For instance, the synthesis of naringenin (B18129) oxime has been reported to produce two geometric isomers. researchgate.net The specific isomeric outcome for this compound would require experimental characterization.

For the synthesis of oxime ethers, the resulting oxime can be further reacted with alkyl halides in the presence of a base. nih.gov This two-step process first generates the oxime, which is then O-alkylated. Alternatively, a one-pot synthesis may be employed where the carbonyl compound, hydroxylamine hydrochloride, and an alkylating agent are reacted together. nih.gov

Table 1: Generalized Reaction Conditions for Oxime Formation

ParameterDescriptionSource(s)
Starting Material This compound-
Reagent Hydroxylamine hydrochloride researchgate.netnorthwestern.edu
Base Potassium hydroxide, Pyridine researchgate.netnorthwestern.edu
Solvent Ethanol, Pyridine researchgate.net
Reaction Conditions Reflux researchgate.net
Product This compound oxime-

Biotransformation Pathways in this compound Synthesis

The synthesis of this compound in nature is a complex process involving multiple enzymatic steps characteristic of the flavonoid biosynthetic pathway. While the specific enzymatic sequence leading to this particular compound is not fully elucidated, it can be inferred from the general understanding of prenylated flavonoid biosynthesis. The core structure is assembled via the polyketide pathway, followed by key modifications such as prenylation and O-methylation.

The biosynthesis is thought to mimic the general pathway for flavonoid production, which involves the enzyme chalcone isomerase. northwestern.edu This enzyme catalyzes the cyclization of a chalcone precursor into a flavanone. For this compound, this would involve a prenylated chalcone intermediate. The prenyl groups are transferred from a donor molecule, such as dimethylallyl pyrophosphate (DMAPP), to the flavonoid backbone by the action of prenyltransferase enzymes. tandfonline.comoup.com Subsequently, an O-methyltransferase would catalyze the transfer of a methyl group to the 4'-hydroxyl group of the B-ring. smolecule.com

Biotransformation can also be utilized as a synthetic strategy to produce or modify this compound. This can involve the use of microorganisms or isolated enzymes to carry out specific chemical modifications on a precursor molecule. For instance, microbial biotransformation of related prenylflavanones, like isoxanthohumol (B16456) from hops, has been shown to yield oxygenated metabolites through processes such as epoxidation or hydroxylation of the prenyl side chain. nih.gov These reactions are typically catalyzed by microbial cytochrome P450 monooxygenases. Such biotransformations could potentially be applied to abyssinone precursors to generate novel derivatives.

Furthermore, transgenic yeast expressing plant-derived prenyltransferases have been successfully used to produce prenylated flavonoids. tandfonline.comoup.com This demonstrates the potential for using engineered microbial systems for the targeted synthesis of complex flavonoids like this compound, starting from more readily available flavonoid precursors.

Table 2: Plausible Biotransformation Steps in the Synthesis of this compound

Transformation StepEnzyme Class (Putative)Precursor/SubstrateProductSource(s)
Flavanone Ring Formation Chalcone IsomeraseA prenylated chalconeA prenylated naringenin derivative northwestern.edu
Prenylation PrenyltransferaseA flavonoid scaffoldA prenylated flavonoid tandfonline.comoup.com
O-Methylation O-MethyltransferaseA hydroxylated flavonoid precursorA methoxylated flavonoid smolecule.com
Prenyl Group Oxidation Cytochrome P450 MonooxygenaseThis compoundHydroxylated/epoxidized derivatives nih.gov

Mechanistic Investigations of Biological Activities of Abyssinone Vi 4 O Methyl Ether

Antineoplastic Activity and Molecular Mechanisms

Abyssinone-VI-4-O-methyl ether, a prenylated flavanone (B1672756) isolated from the medicinal plant Erythrina droogmansiana, has demonstrated notable antineoplastic properties through various molecular mechanisms. nih.govresearchgate.net Research indicates that this compound, also referred to as Abyssinone V-4′ methyl ether (AVME), exhibits cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov In vitro studies have confirmed its ability to inhibit the growth of prostate (DU145, PC3), liver (HepG2), and breast (MCF-7, MDA-MB-231) cancer cells in a concentration-dependent manner. nih.govnih.gov The primary focus of mechanistic studies has been on its capacity to induce programmed cell death and prevent the spread of cancer cells. nih.govnih.gov

Induction of Apoptosis in Cancer Cell Lines

A key component of the antineoplastic activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net In studies using the human breast cancer cell line MDA-MB-231, treatment with the compound led to a significant increase in apoptotic cell death. nih.govnih.gov This pro-apoptotic effect is orchestrated through a series of coordinated molecular events targeting the cell's intrinsic death machinery. nih.gov

This compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This pathway is initiated by cellular stressors that converge on the mitochondria. nih.gov Treatment with the compound has been shown to decrease the mitochondrial transmembrane potential in MDA-MB-231 cells. nih.govresearchgate.net The disruption of the mitochondrial membrane potential is a critical step, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov This process is part of a Reactive Oxygen Species (ROS)-mediated mitochondrial pathway, indicating that the compound induces oxidative stress, which in turn initiates the apoptotic cascade. nih.govresearchgate.net

The execution of apoptosis is carried out by a family of cysteine proteases known as caspases. nih.gov this compound activates this enzymatic cascade. nih.govresearchgate.net Specifically, its induction of the mitochondrial pathway leads to the formation of the apoptosome complex, which subsequently activates caspase-9, an initiator caspase. nih.gov Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3. nih.gov Studies have documented a significant, concentration-dependent increase in the activity of both caspase-9 and caspase-3 in MDA-MB-231 cells following treatment. nih.govresearchgate.net Conversely, the compound did not activate caspase-8, which is the initiator caspase for the extrinsic (death receptor) pathway, confirming that the induced apoptosis proceeds via the mitochondrial route. nih.gov

Table 1: Effect of this compound on Caspase Activity in MDA-MB-231 Cells

Treatment Group Caspase-3 Activity (% Increase) Caspase-9 Activity (% Increase) Caspase-8 Activity
Control Baseline Baseline No significant activity
AVME (20 µM) ~50% ~45% No significant activity

Data derived from research on MDA-MB-231 cells after 8 hours of incubation. researchgate.net

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic members. nih.gov Anti-apoptotic proteins function to prevent the permeabilization of the mitochondrial membrane, thereby inhibiting apoptosis. researchgate.net this compound has been shown to downregulate the expression of the anti-apoptotic proteins Bcl-2 and Bcl-XL in a concentration-dependent manner in MDA-MB-231 cells. nih.govresearchgate.net By reducing the levels of these protective proteins, the compound shifts the balance in favor of apoptosis, facilitating the disruption of the mitochondrial membrane and the subsequent activation of the caspase cascade. nih.gov

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

Treatment Group Bcl-2 Protein Level Bcl-XL Protein Level
Control Normal Expression Normal Expression
AVME Concentration-dependent reduction Concentration-dependent reduction

Observations from Western blot analysis in MDA-MB-231 cells. nih.govresearchgate.net

Suppression of Cancer Cell Invasion and Metastasis

Beyond inducing cell death, this compound also demonstrates the potential to inhibit the aggressive behavior of cancer cells by impairing their ability to invade surrounding tissues, a critical step in metastasis. nih.govnih.gov In vitro invasion assays using MDA-MB-231 cells, a highly invasive breast cancer cell line, showed that the compound significantly inhibited cell invasion in a concentration-dependent manner. nih.govresearchgate.net

The mechanism underlying the anti-invasive effects of this compound is linked to its ability to inhibit the activity of matrix metalloproteinases (MMPs). nih.govresearchgate.net MMPs, particularly gelatinases like MMP-9, are enzymes that degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis. nih.govaging-us.com Research has shown that MMP-9 is closely associated with the invasive potential of MDA-MB-231 cells. nih.gov Treatment with this compound resulted in a significant decrease in MMP-9 activity. nih.govresearchgate.net Notably, the compound did not have a significant effect on the activity of MMP-2, another related enzyme, suggesting a degree of selectivity in its inhibitory action. nih.gov By suppressing MMP-9 activity, the compound may effectively hinder the ability of cancer cells to break through tissue barriers. nih.gov

Table 3: Effect of this compound on MMP Activity in MDA-MB-231 Cells

Treatment Group MMP-9 Activity MMP-2 Activity
Control Baseline Baseline
AVME (20 µM) Significant decrease No significant effect

Data based on zymography assay results. nih.govresearchgate.net

Table 4: List of Chemical Compounds

Compound Name
This compound
Apaf-1
Bcl-2
Bcl-XL
Caspase-3
Caspase-8
Caspase-9
Cytochrome c
7,12-dimethylbenz(a)anthracene
17β-estradiol
Ethidium bromide
Matrix Metalloproteinase-2 (MMP-2)
Matrix Metalloproteinase-9 (MMP-9)

Antiproliferative Effects on Tumor Cells

Current scientific literature does not provide specific data on the antiproliferative effects of this compound on tumor cells. While related compounds, such as Abyssinone V-4'-methyl ether, have been investigated for their cytotoxic activities against various cancer cell lines, these findings cannot be directly attributed to this compound. nih.govnih.govresearchgate.net Research focusing specifically on the impact of this compound on tumor cell proliferation is required to determine its potential in this area.

Cell Cycle Perturbation and Arrest Mechanisms

There is currently a lack of specific research investigating the effects of this compound on cell cycle progression and arrest mechanisms in cancer cells. Studies on similar molecules, like Abyssinone V-4'-methyl ether, have shown induction of cell cycle arrest at the G2/M and S phases in MDA-MB-231 human breast cancer cells. researchgate.netnih.gov However, without direct experimental evidence, it remains unknown whether this compound possesses similar capabilities to perturb the cell cycle.

Induction of Reactive Oxygen Species (ROS)

The role of this compound in the induction of reactive oxygen species (ROS) in tumor cells has not been elucidated in published research. The generation of ROS is a mechanism by which some anticancer agents exert their effects. For instance, Abyssinone V-4'-methyl ether has been shown to increase ROS levels in MDA-MB-231 cells. nih.gov Nevertheless, dedicated studies are needed to ascertain if this compound can modulate ROS levels and what the potential downstream consequences of such activity would be in cancer cells.

In Vivo Antitumor Effects in Animal Models

There is no available data from in vivo studies in animal models to support the antitumor effects of this compound. While in vivo experiments have been conducted on related compounds, such as Abyssinone V-4'-methyl ether, which demonstrated a protective effect against mammary gland hyperplasia in mice, these results are specific to that molecule. nih.govnih.gov To evaluate the potential of this compound as an antitumor agent in a living organism, comprehensive animal studies are necessary.

Metabolic Pathway Modulation for Therapeutic Applications

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in the insulin (B600854) and leptin signaling pathways. researchgate.net The inhibitory activity of this compound against PTP1B suggests its potential as a therapeutic agent for conditions where this enzyme is dysregulated.

Table 1: PTP1B Inhibitory Activity of Selected Compounds

CompoundIC50 (µM)Source
This compoundData not specified in available sources
Ursolic Acid (Positive Control)26.5 nih.gov
CanophyllolData not specified in available sources nih.gov
Masticadienonic acidData not specified in available sources nih.gov

IC50 values represent the concentration of a substance required to inhibit a biological process by 50%.

The inhibition of PTP1B is a significant area of research for the treatment of type 2 diabetes and obesity. nih.gov PTP1B dephosphorylates the insulin receptor and its downstream signaling proteins, thereby attenuating the insulin signal. By inhibiting PTP1B, this compound could potentially enhance insulin sensitivity, leading to improved glucose uptake and metabolism. This mechanism of action makes it a compound of interest in the development of novel antidiabetic therapies. nih.gov The search for selective allosteric inhibitors of PTP1B is a crucial aspect of drug discovery in this field, as the catalytic site of PTPs is highly conserved. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

Detailed in vitro or in vivo studies specifically investigating the antioxidant activity and oxidative stress modulation mechanisms of this compound are not extensively documented. However, its chemical structure provides insights into its potential antioxidant properties. The presence of hydroxyl groups on the phenyl ring is a key feature that may contribute to its ability to scavenge free radicals and mitigate oxidative stress-related damage. pjps.pk

Compounds with similar flavonoid backbones, particularly other abyssinones isolated from the Erythrina genus, have demonstrated antioxidant capabilities. researchgate.netnih.gov For instance, the genus is known for producing prenylated flavanones that exhibit a range of biological effects, including antioxidant activities. researchgate.netnih.gov The general antioxidant mechanism of flavonoids involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and preventing a cascade of oxidative damage. However, without specific experimental data for this compound, its precise efficacy and mechanism in modulating oxidative stress remain speculative. Further research is required to fully elucidate its antioxidant potential. pjps.pk

Potential Antimicrobial and Antifungal Properties

The potential antimicrobial and antifungal properties of this compound are suggested by its classification as a flavonoid, a class of compounds known for a broad spectrum of biological activities. pjps.pk Many naturally occurring compounds with similar structures have shown efficacy against various pathogens. pjps.pk

A systematic review of the phytochemicals from Erythrina abyssinica notes that Abyssinone VI has been associated with antifungal activity. nih.gov However, this information does not specify the 4-O-methyl ether derivative and lacks detailed data on the spectrum of activity or the mechanism of action. The broader genus Erythrina is a rich source of compounds with demonstrated antimicrobial effects. For example, various extracts and isolated phytochemicals from Erythrina abyssinica have been scientifically shown to possess antibacterial and antifungal activities. nih.gov Studies on other species like Erythrina stricta have led to the isolation of compounds with significant antibacterial activity against strains of Staphylococcus aureus and antifungal activity against Candida albicans. nih.gov While these findings highlight the potential of the chemical class and plant genus, specific antimicrobial and antifungal studies on this compound are necessary to confirm and characterize its activity. pjps.pk

Interactions with Biological Systems and Molecular Targets

Protein Binding Affinity and Specificity

Currently, publicly available scientific literature does not provide specific data on the protein binding affinity and specificity of abyssinone V-4'-methyl ether. While the compound's biological effects suggest interactions with various proteins, detailed studies quantifying these binding events are not yet published.

Synergistic Effects with Other Bioactive Compounds

There is a lack of specific research detailing the synergistic effects of abyssinone V-4'-methyl ether with other bioactive compounds. Investigations into how this flavanone (B1672756) may interact with other substances to enhance or inhibit their biological effects are needed to understand its full therapeutic potential.

Modulation of Key Cellular Signaling Pathways

Abyssinone V-4'-methyl ether (AVME) has demonstrated notable effects on key cellular signaling pathways, particularly those involved in apoptosis and cell cycle regulation in cancer cells. nih.govnih.gov

Research on human breast cancer cells (MDA-MB-231) has shown that AVME can induce apoptosis through the mitochondrial pathway. nih.govnih.gov This is characterized by the activation of key executioner caspases. Specifically, treatment with AVME led to a significant increase in the activities of caspase-3 and caspase-9. nih.govresearchgate.net However, it did not appear to affect the activity of caspase-8. researchgate.net

Furthermore, AVME influences the expression of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.govnih.gov Studies have observed a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-XL in MDA-MB-231 cells following treatment with AVME. nih.govresearchgate.net This shift in the balance towards pro-apoptotic proteins contributes to the induction of programmed cell death.

In addition to its pro-apoptotic effects, AVME has been found to suppress cancer cell invasion by inhibiting the activity of metalloproteinase-9 (MMP-9). nih.govnih.gov The compound also appears to modulate the cell cycle, causing an increase in the percentage of MDA-MB-231 cells in the G2/M and S phases. nih.govresearchgate.net This suggests an interference with the normal progression of cell division, which can contribute to its anti-proliferative effects. The cytotoxic effects of AVME have been observed in a concentration-dependent manner across various cancer cell lines, including DU145, PC3, HepG2, and MCF-7. nih.gov

The table below summarizes the observed effects of Abyssinone V-4'-methyl ether on key cellular signaling molecules.

Molecular Target Observed Effect Cell Line References
Caspase-3ActivationMDA-MB-231 nih.govresearchgate.net
Caspase-9ActivationMDA-MB-231 nih.govresearchgate.net
Caspase-8No significant changeMDA-MB-231 researchgate.net
Bcl-2DownregulationMDA-MB-231 nih.govresearchgate.net
Bcl-XLDownregulationMDA-MB-231 nih.govresearchgate.net
Metalloproteinase-9 (MMP-9)Inhibition of activityMDA-MB-231 nih.govnih.gov

Future Research Directions and Translational Potential

Elucidation of Additional Molecular Mechanisms of Action

Currently, there is a significant deficit in the scientific literature regarding the molecular mechanisms of abyssinone-VI-4-O-methyl ether. While compounds with similar chalcone (B49325) backbones are known to interact with a variety of cellular targets, the specific pathways modulated by this particular ether remain unknown. Future research should prioritize the elucidation of these mechanisms. Initial theoretical assessments suggest potential antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. researchgate.net These hypotheses, however, require rigorous experimental validation.

Key research questions that need to be addressed include:

Does this compound interact with key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX)?

What are its effects on intracellular signaling cascades, for instance, the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways?

Can it modulate the activity of transcription factors that govern the expression of genes related to cell survival, proliferation, and apoptosis?

Answering these questions will be the first step in understanding the compound's potential therapeutic value.

Exploration of Novel Bioactivities and Therapeutic Applications

The exploration of novel bioactivities for this compound is a critical area for future investigation. While preliminary suggestions point towards antimicrobial and antioxidant activities, these have not been experimentally confirmed. researchgate.net A broad-based screening approach against a diverse panel of bacterial and fungal strains, as well as various cancer cell lines, could reveal previously unknown therapeutic potentials.

For instance, many natural products with complex structures are being explored as lead compounds in drug development. researchgate.net Given the precedent set by other chalcones and prenylated flavonoids, it is plausible that this compound could exhibit cytotoxic activity against cancer cells or inhibitory effects on viral replication. Furthermore, its potential to modulate inflammatory responses warrants investigation into its utility for chronic inflammatory diseases. researchgate.net

Advanced Preclinical Research Methodologies

To rigorously assess the therapeutic potential of this compound, advanced preclinical research methodologies will be indispensable. High-throughput screening (HTS) assays could be employed to rapidly test the compound against a wide array of biological targets. Furthermore, the use of sophisticated in vitro models, such as 3D organoids and co-culture systems, could provide more physiologically relevant data on its efficacy and cellular effects compared to traditional 2D cell cultures.

Once promising bioactivities are identified, subsequent in vivo studies using relevant animal models of disease will be essential. These studies will be crucial for determining the compound's pharmacokinetic and pharmacodynamic profiles and for obtaining preliminary insights into its in vivo efficacy.

Development of this compound Analogues with Enhanced Efficacy or Selectivity

Should initial studies reveal promising, albeit modest, biological activity for this compound, the synthesis and evaluation of structural analogues would be a logical next step. Medicinal chemistry campaigns could focus on modifying its core structure to enhance potency, improve selectivity for a specific biological target, or optimize its physicochemical properties for better drug-like characteristics.

Structure-activity relationship (SAR) studies would be central to this effort. By systematically altering the functional groups on the phenyl rings and the prenyl chains, researchers could identify key structural motifs responsible for its biological effects. This iterative process of design, synthesis, and biological testing could ultimately lead to the development of a novel therapeutic agent with superior efficacy and a more favorable pharmacological profile than the parent natural product.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating abyssinone-VI-4-O-methyl ether from natural sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) from the root bark of Erythrina mildbraedii, followed by chromatographic techniques such as column chromatography or HPLC for purification. Solvent selection should prioritize polarity matching with the compound’s solubility profile. Validation via NMR, mass spectrometry, and comparison with literature data is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for structural elucidation and purity validation?

  • Answer : High-resolution mass spectrometry (HR-MS) and 1D/2D NMR (¹H, ¹³C, COSY, HSQC) are standard for structural confirmation. Purity assessment requires HPLC with UV/Vis or diode-array detection, coupled with melting point analysis. Solubility tests in solvents like water or petroleum ether (as in , Part 1.2) can aid preliminary identification .

Q. How should in vitro assays for PTP1B inhibition be designed to evaluate this compound?

  • Answer : Use recombinant human PTP1B enzyme assays with p-nitrophenyl phosphate (pNPP) as a substrate. Include positive controls (e.g., sodium orthovanadate) and dose-response curves (IC₅₀ determination). Ensure assays are conducted in triplicate to assess reproducibility, and account for non-specific inhibition via counter-screening against related phosphatases .

Advanced Research Questions

Q. What strategies can optimize the bioavailability and metabolic stability of this compound for therapeutic use?

  • Answer : Structural modifications, such as prodrug formulations or nanoencapsulation, may enhance solubility and reduce first-pass metabolism. Pharmacokinetic studies in rodent models should evaluate half-life, tissue distribution, and metabolite profiling. Computational modeling (e.g., molecular docking) can predict sites for derivatization without compromising PTP1B binding affinity .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Answer : Conduct dose-ranging studies in diabetic animal models (e.g., streptozotocin-induced rats) to correlate PTP1B inhibition with glucose-lowering effects. Evaluate off-target interactions using transcriptomic or proteomic profiling. Contradictions may arise from differences in bioavailability or species-specific metabolic pathways, necessitating interspecies comparative studies .

Q. What protocols validate the compound’s stability under varying storage conditions?

  • Answer : Accelerated stability testing (40°C/75% RH) over 6 months, with periodic HPLC analysis to monitor degradation products. Light sensitivity should be assessed via UV exposure experiments. Use mass spectrometry to identify degradation pathways (e.g., hydrolysis of the methyl ether group) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

  • Answer : Molecular dynamics simulations and free-energy perturbation calculations can predict binding interactions with PTP1B’s active site. Focus on residues like Cys215 and Arg221 for hydrogen bonding. Validate predictions via synthesis and enzymatic assays, prioritizing derivatives with >10-fold selectivity over homologous phosphatases (e.g., TCPTP) .

Q. What approaches address contradictory findings in the literature regarding its mechanism of action?

  • Answer : Replicate key studies under standardized conditions (e.g., enzyme assay pH, temperature). Use CRISPR-edited cell lines to isolate PTP1B-specific effects. Meta-analyses of existing data should assess publication bias and variability in experimental models. Transparent reporting per CONSORT guidelines ( ) ensures reproducibility .

Methodological Notes

  • Data Presentation : Include tables comparing IC₅₀ values across studies, highlighting assay conditions (e.g., substrate concentration, buffer pH) .
  • Critical Evaluation : Follow IB Chemistry guidelines ( ) to critique limitations like small sample sizes or lack of negative controls in prior work.
  • Ethical Compliance : For in vivo studies, adhere to protocols for ethical review ( ) and declare conflicts of interest per CONSORT standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.